molecular formula C21H27NO5S2 B2696777 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine CAS No. 2034532-30-2

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine

Cat. No.: B2696777
CAS No.: 2034532-30-2
M. Wt: 437.57
InChI Key: NTLFDDJJDXMFCE-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both benzylsulfonyl and phenoxypropylsulfonyl groups attached to a piperidine ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzylsulfonyl and phenoxypropylsulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or amines.

Scientific Research Applications

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including its effects on various cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfonyl)-1-((3-phenoxypropyl)sulfonyl)piperidine is unique due to the presence of both benzylsulfonyl and phenoxypropylsulfonyl groups attached to a piperidine ring

Properties

IUPAC Name

4-benzylsulfonyl-1-(3-phenoxypropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c23-28(24,18-19-8-3-1-4-9-19)21-12-14-22(15-13-21)29(25,26)17-7-16-27-20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLFDDJJDXMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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